Methylprasugrel

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

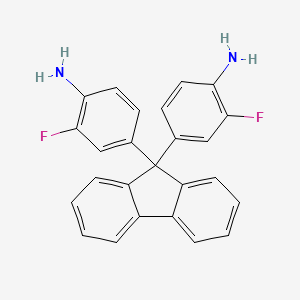

Methylprasugrel is a chemical compound that exhibits perplexing properties and holds immense potential in scientific research. It is related to Prasugrel, a P2Y12 platelet inhibitor used to reduce the risk of thrombotic cardiovascular events .

Synthesis Analysis

An efficient synthesis of prasugrel, a thienopyridine ADP-receptor antagonist, has been described. A thienopyridine intermediate was prepared by N-protection, boric acid substitution, and N-substitution .

Molecular Structure Analysis

The molecular structure analysis of Methylprasugrel can be performed using various tools and techniques. These include single-crystal X-ray diffraction (SC-XRD) analysis, microcrystal electron diffraction method (MicroED), and other modern instruments for SC-XRD analysis .

Chemical Reactions Analysis

Chemical reactions analysis involves understanding the alteration of oxidation states, which is central to many synthetic transformations. Techniques such as voltammetry, in situ spectroelectrochemistry, and scanning electrochemical microscopy can be utilized to investigate redox-active intermediates .

Physical And Chemical Properties Analysis

The physical and chemical properties of Methylprasugrel can be analyzed using various techniques. These properties are naturally different for every material or combination of materials, and relate primarily to the variable properties on the chemical level (molecular structure, functional groups, and degradation) .

Scientific Research Applications

Cardiovascular Research

Descyclopropyl-2-oxopropyl Prasugrel is primarily used in cardiovascular research due to its role as an antiplatelet agent. It irreversibly inhibits the P2Y12 receptor, which is crucial for platelet aggregation—a key factor in the formation of blood clots. This compound has been studied for its potential to prevent thrombotic cardiovascular events in patients with acute coronary syndrome undergoing percutaneous coronary intervention (PCI) .

Proteomics

In proteomics, Descyclopropyl-2-oxopropyl Prasugrel is used as a biochemical tool to study protein expression related to platelet function and cardiovascular diseases. It helps in identifying and quantifying proteins that interact with the P2Y12 receptor or are involved in the platelet aggregation pathway .

Drug Formulation and Delivery

Research in this area focuses on the development of effective and stable formulations of Descyclopropyl-2-oxopropyl Prasugrel. Techniques like direct compression methods are explored to optimize the final dosage form, ensuring the drug’s stability, bioavailability, and therapeutic efficacy .

Clinical Practice and Observational Studies

Descyclopropyl-2-oxopropyl Prasugrel is the subject of long-term clinical practice studies and postmarketing observational research. These studies collect real-world data on the efficacy and safety of the drug in diverse patient populations, particularly focusing on Japanese patients with ischemic heart disease .

Synthesis and Chemical Analysis

The compound’s synthesis and chemical analysis are crucial for quality control and the development of reference standards. .

Mechanism of Action

Target of Action

Descyclopropyl-2-oxopropyl Prasugrel, also known as Methylprasugrel, is a prodrug that targets the P2Y12 type ADP receptors on platelets . These receptors play a crucial role in platelet activation and aggregation, which are key processes in thrombosis and hemostasis .

Mode of Action

The active metabolite of Methylprasugrel irreversibly binds to the P2Y12 type ADP receptors on platelets . This binding prevents the activation of the GPIIb/IIIa receptor complex, thereby inhibiting ADP-mediated platelet activation and aggregation .

Biochemical Pathways

Methylprasugrel is a thienopyridine derivative, structurally and pharmacologically related to clopidogrel and ticlopidine . It is a prodrug that requires enzymatic transformation in the liver to its active metabolite, R-138727 . The metabolic activation of Methylprasugrel involves two competitive pathways resulting in the opening of its thiophene ring .

Pharmacokinetics

The pharmacokinetics of Methylprasugrel have been studied in different populations . After administration, it is rapidly absorbed and metabolized to its active form. The active metabolite’s AUC0–4 and Cmax increase dose-proportionally across the dose range of 5 mg to 60 mg . The median Tmax is 0.5 h in all groups . The exposure to the active metabolite in Asian subjects was found to be higher than in Caucasians .

Result of Action

The result of Methylprasugrel’s action is a significant reduction in platelet aggregation, leading to a decreased risk of thrombotic cardiovascular events . This comes with an increased risk of bleeding .

Action Environment

The action of Methylprasugrel can be influenced by various environmental factors. For instance, the presence of other drugs can affect its metabolism and efficacy. Additionally, genetic factors can influence the individual’s response to the drug

Safety and Hazards

Future Directions

properties

IUPAC Name |

[5-[1-(2-fluorophenyl)-2-oxopropyl]-6,7-dihydro-4H-thieno[3,2-c]pyridin-2-yl] acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18FNO3S/c1-11(21)18(14-5-3-4-6-15(14)19)20-8-7-16-13(10-20)9-17(24-16)23-12(2)22/h3-6,9,18H,7-8,10H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRIXUFWLNCNCHB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C(C1=CC=CC=C1F)N2CCC3=C(C2)C=C(S3)OC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18FNO3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methylprasugrel | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Cyclopropa[2,3]pyrrolo[1,2-A]pyrazine](/img/structure/B590398.png)

![4-[3-[Bis[2-hydroxy-2-(4-hydroxyphenyl)ethyl]amino]butyl]phenol](/img/structure/B590402.png)

![1-Azapentacyclo[4.2.0.02,5.03,8.04,7]octan-5-amine](/img/structure/B590410.png)

![(2S)-4-[[3-acetamido-4,5-dihydroxy-6-[(3,4,5-trihydroxy-6-methyloxan-2-yl)oxymethyl]oxan-2-yl]amino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-oxobutanoic acid](/img/structure/B590415.png)